Methyl 4-iodo-L-phenylalaninate (hydrochloride)
Description
Structural Characterization of Methyl 4-Iodo-L-Phenylalaninate (Hydrochloride)
Molecular Architecture and Crystallographic Analysis
The molecular formula of methyl 4-iodo-L-phenylalaninate hydrochloride is C₁₀H₁₃ClINO₂ , with a molecular weight of 341.57 g/mol . The structure comprises a phenylalanine backbone substituted with an iodine atom at the para position of the aromatic ring, esterified at the carboxyl group with a methyl group, and protonated at the amino group as a hydrochloride salt.
Key crystallographic insights derive from circular dichroism (CD) spectroscopy and high-performance liquid chromatography (HPLC) data. For example, the CD spectrum of Boc-protected analogs reveals distinct ellipticity patterns at 210–230 nm, consistent with the L-configuration of the α-carbon. HPLC analyses using chiral stationary phases (e.g., ChiralPak 1A) confirm enantiomeric purity (>99%) through retention time comparisons.
Table 1: Key Spectroscopic and Chromatographic Data
Stereochemical Configuration and Chiral Center Validation
The compound’s stereochemical integrity is critical for its biological activity. The L-configuration at the α-carbon is confirmed via double-chiral derivatization using Mosher’s reagent [(R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride]. NMR analysis of the resultant Mosher amides reveals distinct diamagnetic anisotropy effects in the ^1H, ^13C, and ^19F spectra, unambiguously establishing the (S)-absolute configuration.
Optical rotation measurements further corroborate the stereochemistry:
These values align with literature reports for L-phenylalanine derivatives and exclude contamination with D-enantiomers.
Comparative Structural Analysis with Halogenated Phenylalanine Derivatives
Methyl 4-iodo-L-phenylalaninate hydrochloride belongs to a broader class of halogenated phenylalanine analogs. Key structural and functional differences are highlighted below:
Table 2: Comparison with Halogenated Phenylalanine Derivatives
Key Observations:
Halogen Effects :
- Iodine : Enhances radiopacity and electrophilic reactivity , making the compound suitable for X-ray imaging applications. The large atomic radius of iodine also increases steric hindrance, affecting binding affinity in enzyme modulation.
- Fluorine : Introduces electron-withdrawing effects , improving metabolic stability and bioavailability in neurological therapeutics.
Synthetic Routes :
Structural Flexibility :
- The methyl ester group in methyl 4-iodo-L-phenylalaninate enhances cell membrane permeability compared to free carboxylic acid forms.
Properties
Molecular Formula |
C10H13ClINO2 |
|---|---|
Molecular Weight |
341.57 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H |
InChI Key |
CHZRNEAGNQBUSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)I)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-L-phenylalaninate (hydrochloride) typically involves the iodination of L-phenylalanine followed by esterification. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps of iodination and esterification, with additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-L-phenylalaninate (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-iodo-L-phenylalaninate (hydrochloride) serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable the development of drugs targeting specific neurological disorders. The iodine atom in the compound enhances its reactivity, facilitating the incorporation of this amino acid derivative into drug molecules designed to improve therapeutic efficacy against various conditions, including cancer and neurodegenerative diseases.
Biochemical Research
In biochemical studies, methyl 4-iodo-L-phenylalaninate (hydrochloride) is utilized to explore protein interactions and enzyme activity. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies. The compound's ability to participate in post-translational modifications allows for the selective labeling of proteins, which is crucial for studying their functions and interactions within biological systems.
Peptide Synthesis
This compound plays a pivotal role in peptide synthesis, particularly in solid-phase peptide synthesis techniques. Researchers leverage methyl 4-iodo-L-phenylalaninate (hydrochloride) to create complex peptides with specific sequences and functionalities. The introduction of iodine facilitates bioconjugation processes, allowing for the attachment of various biomolecules to peptides for diagnostic and therapeutic applications.
Protein Engineering
The incorporation of methyl 4-iodo-L-phenylalaninate (hydrochloride) into proteins enables innovative approaches in protein engineering. It allows for the site-specific introduction of functional groups that can be used to modify protein properties or enhance their functionality. This capability is particularly useful in developing proteins with novel characteristics for research and therapeutic purposes.
Diagnostic Applications
Methyl 4-iodo-L-phenylalaninate (hydrochloride) has potential applications in diagnostics, especially in imaging techniques for cancer detection. Its ability to accumulate in tumor tissues makes it a candidate for use as a radiotracer in positron emission tomography (PET) scans, aiding in the early diagnosis of pancreatic cancer and other malignancies.
Case Studies and Research Findings
Several studies have highlighted the applications of methyl 4-iodo-L-phenylalaninate (hydrochloride):
- Fluorescent Labeling : Researchers have employed this compound for fluorescent labeling of proteins, enhancing the understanding of protein interactions through real-time imaging techniques.
- Site-Specific Incorporation : A notable study demonstrated the efficient incorporation of methyl 4-iodo-L-phenylalaninate into proteins using engineered tRNA/synthase pairs, allowing for detailed structural studies through nuclear magnetic resonance (NMR) spectroscopy .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Biochemical Research | Studies on protein interactions and enzyme activity |
| Peptide Synthesis | Building block for solid-phase synthesis; facilitates bioconjugation |
| Protein Engineering | Site-specific modifications to enhance protein functionality |
| Diagnostic Applications | Potential use as a radiotracer for cancer imaging |
Mechanism of Action
The mechanism of action of Methyl 4-iodo-L-phenylalaninate (hydrochloride) involves its interaction with specific molecular targets. For instance, it acts as a modulator for factor XI, influencing the coagulation pathway and thereby affecting thrombus formation. The compound’s effects on amyloid-related diseases are linked to its ability to interfere with amyloid aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 4-iodo-L-phenylalaninate hydrochloride, the following structurally or functionally related compounds are analyzed:
Table 1: Structural and Functional Comparison of Methyl 4-iodo-L-phenylalaninate Hydrochloride with Analogues
Key Comparative Insights
Substituent Effects on Reactivity and Solubility The iodo substituent in methyl 4-iodo-L-phenylalaninate hydrochloride enhances hydrophobicity compared to the nitro (polar, electron-withdrawing) or amino (polar, electron-donating) groups in analogues . This reduces aqueous solubility but improves compatibility with organic solvents, making it suitable for cross-coupling reactions . In contrast, the acetylated amino group in Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride increases steric hindrance and stability, reducing unwanted side reactions in peptide synthesis .
Applications in Drug Development Methyl 4-iodo-L-phenylalaninate hydrochloride's iodine atom is critical for radiolabeling (e.g., in positron emission tomography tracers), a feature absent in non-halogenated analogues like 4-nitro or 4-amino derivatives . The nitro group in 4-nitro-L-phenylalanine methyl ester hydrochloride serves as a versatile precursor for further functionalization (e.g., reduction to amino groups), whereas the iodo variant is more suited for direct conjugation or isotopic labeling .
Structural Analogues in Pharmacology
- 4-Iodoamphetamine hydrochloride shares the iodine substituent but differs in backbone structure (amphetamine vs. phenylalanine). It acts as a serotonin receptor agonist, highlighting how halogen placement influences biological targeting .
Molecular Weight and Synthetic Utility Methyl 4-amino-4-phenylbutanoate hydrochloride (MW 229.70) has a shorter carbon chain, enabling its use in β-amino acid synthesis, whereas the phenylalanine-based iodo derivative (MW 333.57) is bulkier, favoring peptide backbone modifications .
Biological Activity
Methyl 4-iodo-L-phenylalaninate hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and implications in various diseases.
Chemical Structure and Properties
Methyl 4-iodo-L-phenylalaninate hydrochloride is an amino acid derivative characterized by the presence of an iodine atom, which enhances its reactivity and biological activity. The chemical formula is , with a molecular weight of approximately 242.66 g/mol. The compound is soluble in water and organic solvents, making it versatile for various experimental applications.
Methyl 4-iodo-L-phenylalaninate functions primarily through its interactions with specific receptors and enzymes:
- T-cell Activation : The compound has been shown to enhance T-cell proliferation by acting as a positive regulator of T-cell coactivation. It binds to cell surface glycoprotein receptors, facilitating the costimulatory signals essential for T-cell receptor (TCR)-mediated activation .
- Proteolytic Activity : It exhibits aminopeptidase activity, specifically as a dipeptidyl peptidase, which regulates physiological processes by cleaving peptides in circulation. This action influences various signaling pathways involved in immune responses and inflammation .
Antineoplastic Activity
Methyl 4-iodo-L-phenylalaninate has been investigated for its potential antitumor effects. Research indicates that iodine-containing compounds can accumulate in tumor tissues, providing a basis for their use in targeted therapies. For instance, studies have demonstrated that derivatives of this compound can be effective in systemic endoradiotherapy for gliomas, showing promising results in reducing tumor volume and metabolic activity .
Neurodegenerative Diseases
The compound is also being explored in the context of amyloid-related diseases such as Alzheimer's disease. Its structural properties allow it to be used in synthesizing compounds that may inhibit amyloid plaque formation, thereby addressing one of the critical pathologies associated with neurodegeneration .
Case Studies and Research Findings
Several studies have highlighted the biological activity of methyl 4-iodo-L-phenylalaninate:
- T-cell Proliferation Study : In vitro experiments demonstrated that methyl 4-iodo-L-phenylalaninate significantly increased T-cell proliferation when tested against control groups. The results indicated a dose-dependent response with statistical significance (p < 0.05) compared to untreated cells .
- Antitumor Efficacy : A clinical study involving patients with recurrent glioma treated with iodine-labeled phenylalanine derivatives showed a reduction in tumor size and improved metabolic response over a follow-up period of ten months .
- Neuroprotective Effects : In animal models, compounds derived from methyl 4-iodo-L-phenylalaninate were shown to reduce levels of neurotoxic amyloid-beta peptides, suggesting potential for therapeutic application in Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| T-cell Proliferation | Enhances TCR-mediated activation | |
| Antitumor Activity | Reduces tumor volume in glioma | |
| Neuroprotective | Inhibits amyloid-beta peptide formation |
Table 2: Pharmacokinetics Data
| Parameter | Value |
|---|---|
| Molecular Weight | 242.66 g/mol |
| Solubility | Soluble in water and DMSO |
| Bioavailability | High (in experimental models) |
Q & A
Q. How can the purity of Methyl 4-iodo-L-phenylalaninate hydrochloride be accurately assessed in synthetic batches?
Methodological Answer: Purity assessment typically employs chromatographic and spectroscopic techniques:
- Thin-Layer Chromatography (TLC): Compare Rf values against a reference standard (purity ≥99% via TLC is achievable with optimized protocols) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% (HPLC) is achievable under gradient elution conditions .
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra for characteristic peaks (e.g., methyl ester at δ ~3.6 ppm, aromatic protons at δ ~7.2–7.5 ppm) .
Q. What are the optimal storage conditions for maintaining the stability of Methyl 4-iodo-L-phenylalaninate hydrochloride?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis .
- Humidity Control: Use desiccants (e.g., silica gel) to maintain moisture levels <5% .
- Inert Atmosphere: For long-term storage (>6 months), purge vials with argon or nitrogen to minimize oxidative degradation .
Q. What strategies are recommended for determining the solubility of Methyl 4-iodo-L-phenylalaninate hydrochloride in organic solvents?
Methodological Answer:
- Gravimetric Method: Saturate solvents (e.g., DMSO, methanol, acetonitrile) with the compound, filter, and evaporate to measure residual mass. For example, DMSO solubility is typically >100 mg/mL at 25°C .
- UV-Vis Spectroscopy: Measure absorbance at λmax (e.g., 270 nm for aromatic iodides) to construct a calibration curve and quantify solubility .
Q. What is the role of Methyl 4-iodo-L-phenylalaninate hydrochloride in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Reactions: The iodophenylalanine residue serves as a protected intermediate for post-synthetic modifications (e.g., Suzuki-Miyaura cross-coupling). Use HOBt/DIC as coupling agents in DMF for optimal efficiency .
- Deprotection: Hydrolyze the methyl ester with 6N HCl (110°C, 24 hr) to generate the free carboxylic acid .
Q. Which analytical techniques are most reliable for confirming the structural integrity of Methyl 4-iodo-L-phenylalaninate hydrochloride?
Methodological Answer:
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~364) .
- Infrared Spectroscopy (IR): Identify ester carbonyl stretches (~1740 cm) and aromatic C-I vibrations (~500 cm) .
- Elemental Analysis: Verify %C, %H, and %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. What mechanistic pathways govern the nucleophilic substitution reactions involving the iodine substituent in Methyl 4-iodo-L-phenylalaninate hydrochloride?
Methodological Answer:
Q. How can isotope-labeled analogs of Methyl 4-iodo-L-phenylalaninate hydrochloride be synthesized for metabolic tracking studies?
Methodological Answer:
Q. What experimental approaches are used to assess the compound’s stability under oxidative or hydrolytic conditions?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data for Methyl 4-iodo-L-phenylalaninate hydrochloride derivatives?
Methodological Answer:
Q. What computational methods are suitable for modeling the interactions of Methyl 4-iodo-L-phenylalaninate hydrochloride with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
